L-Aspoxicillin trihydrate

説明

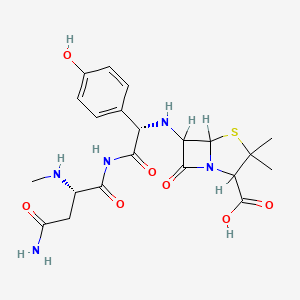

Structure

3D Structure

特性

CAS番号 |

63358-51-0 |

|---|---|

分子式 |

C21H27N5O7S |

分子量 |

493.5 g/mol |

IUPAC名 |

(2S,5R,6R)-6-[[(2R)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13+,14+,15-,19+/m0/s1 |

InChIキー |

BHELIUBJHYAEDK-QSSYGMBASA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)NC)N)C(=O)O)C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

L-Aspoxicillin trihydrate; ASPC; |

製品の起源 |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of L-Aspoxicillin Trihydrate

[1]

Executive Summary

L-Aspoxicillin (ASPC), chemically designated as N(4)-methyl-D-asparaginylamoxicillin, is a semi-synthetic, broad-spectrum ureidopenicillin derivative.[1] Distinguished by its unique side-chain modification—an N-methyl-D-asparagine moiety attached to the amoxicillin core—Aspoxicillin exhibits enhanced stability against beta-lactamases and extended half-life compared to its parent compound.[1]

This guide details the physicochemical architecture of the commercial Trihydrate form, analyzing its thermodynamic stability, solution-state kinetics, and degradation pathways. It serves as a foundational reference for developing stable parenteral formulations.[1]

Molecular Identity & Structural Architecture[2]

The efficacy of Aspoxicillin stems from its structural duality: the conserved beta-lactam pharmacophore responsible for PBP (Penicillin-Binding Protein) inhibition and the hydrophilic side chain that facilitates outer membrane porin penetration in Gram-negative bacteria.[1]

Chemical Structure & Stereochemistry

IUPAC Name: $(2S,5R,6R)-6-[(2R)-2-[(2R)-2-amino-3-(methylcarbamoyl)propanoylamino]-2-(4-hydroxyphenyl)acetyl]amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate.[1]

Key Structural Motifs:

-

Penam Nucleus: A strained 4-membered beta-lactam ring fused to a 5-membered thiazolidine ring (Critical for bioactivity; site of hydrolytic instability).[1]

-

C6 Side Chain: An amoxicillin core acylated by N-methyl-D-asparagine.[1][2] This increases polarity and alters pKa profiles compared to amoxicillin.

-

Hydration State: The trihydrate form (

) is the thermodynamically stable crystal lattice under ambient conditions, preventing the hygroscopicity issues associated with the amorphous anhydrous form.

Molecular Visualization

The following diagram illustrates the connectivity and key functional groups.[3]

Caption: Modular structural analysis of L-Aspoxicillin, highlighting the N-methyl-asparagine modification.

Physicochemical Properties[1][4][5][6][7][8][9][10]

Solid-State Thermodynamics[1]

-

Molecular Weight: 493.54 g/mol (Anhydrous) | ~547.58 g/mol (Trihydrate).[1]

-

Appearance: White to off-white crystalline powder.[1]

-

Crystallinity: The trihydrate exhibits a defined crystal lattice that is stable at room temperature. Unlike the anhydrous form, which is hygroscopic and prone to deliquescence, the trihydrate maintains a constant water content (~9.5% - 13.0% w/w) under standard storage (25°C/60% RH).[1]

-

Thermal Behavior (DSC/TGA):

Solubility Profile

Aspoxicillin behaves as a zwitterion in its native state, leading to pH-dependent solubility.[1]

| Solvent | Solubility Classification | Notes |

| Water (pH 4-5) | Sparingly Soluble | Zwitterionic form dominates; crystal lattice energy is high.[1] |

| Water (pH > 7.0) | Soluble | Formation of carboxylate salts (e.g., Sodium Aspoxicillin).[1] |

| Methanol/Ethanol | Practically Insoluble | High polarity prevents dissolution in organic alcohols.[1] |

| DMF | Freely Soluble | Dipolar aprotic solvent disrupts crystal lattice.[1] |

Ionization Constants (pKa)

The molecule possesses three primary ionization centers, critical for buffer selection in HPLC and formulation.

Stability & Degradation Kinetics[5][10][11]

The beta-lactam ring is the structural "Achilles' heel" of Aspoxicillin. Stability is governed strictly by pH and temperature, following pseudo-first-order kinetics.[1]

Degradation Pathway

In alkaline media or in the presence of nucleophiles (e.g., hydroxide ions), the beta-lactam ring undergoes irreversible hydrolysis, forming Aspoxicillin Penicilloic Acid . This metabolite is devoid of antibacterial activity.

Caption: Alkaline hydrolysis pathway of Aspoxicillin leading to ring opening and inactivation.[1]

pH-Rate Profile[1]

Analytical Methodologies

For researchers validating purity or stability, the following protocols are standard.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., ODS, 5 µm, 150 x 4.6 mm).

-

Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (92:8 v/v).[1]

-

Note: Low organic content is required due to the molecule's hydrophilicity.

-

-

Detection: UV at 220 nm (Amide absorption) or 270 nm (Phenolic absorption).[1] 220 nm provides higher sensitivity but requires high-purity reagents to avoid baseline noise.[1]

-

Flow Rate: 1.0 mL/min.

-

Retention Time: Typically elutes early (k' < 2) due to high polarity.[1]

UV Spectroscopy

-

Lambda Max (

): 272 nm (in water/buffer).[1] -

Utility: Quick concentration checks; not suitable for stability indicating assay as degradation products often absorb at similar wavelengths.

References

-

Tanabe Seiyaku Co., Ltd. (1986).[1] Fundamental and clinical studies on Aspoxicillin (TA-058). Chemotherapy (Tokyo), 34(Suppl 1).[1] [1]

-

National Institute of Health Sciences (Japan). Aspoxicillin Trihydrate Reference Standard Data. Official Monograph, JP XIV. [1]

-

Knöller, J., et al. (1988). Determination of aspoxicillin (TA-058) by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.

-

PubChem. Aspoxicillin Compound Summary. National Library of Medicine. [1]

-

Bird, A. E., et al. (1988). Penicillins and Cephalosporins: Physicochemical Properties and Analysis. In: Pharmaceutical Analysis.

Thermodynamic Solubility of L-Aspoxicillin Trihydrate: Technical Guide

This guide provides a rigorous technical framework for determining and analyzing the thermodynamic solubility of L-Aspoxicillin Trihydrate , a semi-synthetic ureidopenicillin. It synthesizes pharmacopoeial standards with advanced thermodynamic profiling protocols.

Executive Summary

L-Aspoxicillin Trihydrate (CAS: 63358-49-6) is a zwitterionic

For Aspoxicillin, this parameter is critical due to its classification as "Sparingly Soluble" (JP XVIII), implying a solubility range of 10–33 mg/mL at ambient temperature. This guide details the physicochemical baseline, the theoretical thermodynamic framework, and a self-validating experimental protocol to generate precise solubility-temperature profiles.

Physicochemical Baseline & Structure

Aspoxicillin exists as a trihydrate in the solid state.[1] Its solubility is heavily influenced by the ionization state of its amino and carboxyl moieties.

| Parameter | Value / Description | Source |

| Chemical Name | (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 547.58 g/mol (Trihydrate) / 493.53 g/mol (Anhydrous) | [1] |

| Solubility (Water) | Sparingly Soluble (10 to 33 mg/mL at 20–25°C) | [2] |

| Solubility (DMF) | Freely Soluble | [2] |

| Solubility (Ethanol) | Practically Insoluble | [2] |

| Saturated pH | 4.2 – 5.2 (0.1 g in 50 mL water) | [2] |

| pKa Characteristics | Amphoteric (Zwitterionic behavior expected near pH 4.[2][3][4]5) | [3] |

Critical Insight: The saturated solution pH (4.2–5.2) aligns with the expected isoelectric point (pI). Solubility is at its thermodynamic minimum in this range. Formulation at pH > 6.0 or < 3.0 will significantly increase solubility but may accelerate

-lactam ring hydrolysis.

Theoretical Framework

To determine the thermodynamic parameters (

Modified Apelblat Equation

The solubility of Aspoxicillin in pure water is best modeled using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:

Where:

- : Mole fraction solubility of Aspoxicillin.

- : Absolute temperature (Kelvin).

- : Empirical model constants derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the standard molar enthalpy and entropy of solution:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

): -

Entropy of Solution (

):

Experimental Protocol: Saturation Shake-Flask Method

Objective: Determine the equilibrium solubility of L-Aspoxicillin Trihydrate in water at 298.15 K, 303.15 K, 308.15 K, and 313.15 K.

Prerequisites:

-

Solid Phase Characterization: Verify the trihydrate form using PXRD (Powder X-Ray Diffraction) before and after the experiment to ensure no phase transition (e.g., dehydration) occurred.

-

Stability Check:

-lactams are prone to hydrolysis. Limit equilibration time to 24 hours and quantify degradation products.

Workflow Diagram

Figure 1: Self-validating workflow for thermodynamic solubility determination. Note the solid residue check to confirm crystal stability.

Step-by-Step Methodology

-

Preparation:

-

Add excess L-Aspoxicillin Trihydrate (approx. 1.0 g) to 20 mL of degassed, double-distilled water in a jacketed glass vessel.

-

Rationale: Based on the 33 mg/mL upper limit, 1.0 g ensures supersaturation (50 mg/mL load).

-

-

Equilibration:

-

Seal vessel and agitate at 150 rpm.

-

Control temperature strictly (e.g., 298.15 K ± 0.05 K) using a circulating water bath.

-

Timepoint: 24 hours. (Longer times risk hydrolysis; shorter times risk non-equilibrium).

-

-

Sampling & Filtration:

-

Stop agitation and allow settling for 10 minutes.

-

Withdraw 1 mL of supernatant using a pre-warmed syringe (to match solution temp).

-

Filter through a 0.22 µm PVDF filter .

-

Crucial Step: Discard the first 200 µL of filtrate (saturates the filter adsorption sites).

-

-

Quantification (HPLC-UV):

-

Column: C18 (ODS), 4.6 mm x 150 mm, 5 µm.

-

Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile (Adjust ratio to retention time ~3-5 min).

-

Wavelength: 280 nm (Specific to Aspoxicillin aromatic ring).

-

Standard Curve: Prepare fresh standards (0.1 – 0.5 mg/mL) to bracket the expected concentration.

-

-

Solid Phase Verification:

-

Recover the undissolved solid, air dry, and analyze via PXRD.

-

Pass Criteria: Diffraction pattern must match the starting L-Aspoxicillin Trihydrate material.

-

Data Analysis & Expected Results

Solubility Data Structure

Users should tabulate their generated data as follows. The "Reference Estimate" is derived from pharmacopoeial standards [2].[5]

| Temperature (K) | Solubility (mg/mL) | Mole Fraction ( | Status |

| 293.15 (20°C) | ~20.0 (Reference) | ~6.57 | Baseline |

| 298.15 (25°C) | Experimental | Calc | TBD |

| 303.15 (30°C) | Experimental | Calc | TBD |

| 308.15 (35°C) | Experimental | Calc | TBD |

Note: To convert mg/mL (

Thermodynamic Interpretation

Based on the behavior of similar aminopenicillins (e.g., Amoxicillin), we expect:

-

Endothermic Dissolution (

): Solubility will increase with temperature. -

Positive Entropy (

): Driven by the disruption of the water structure by the bulky zwitterion. -

Positive Gibbs Energy (

): Reflecting the non-spontaneous nature of dissolving a "sparingly soluble" solid (requires energy input/mixing).

Discussion: Solubility Mechanisms

The Zwitterionic Effect

Aspoxicillin contains a free amino group and a carboxylic acid. In water (pH ~4.8), it exists primarily as a zwitterion.

-

Lattice Energy: High intermolecular forces (ionic interactions between

and -

Solvation: Water molecules must form structured cages around the hydrophobic phenyl and heterocyclic rings, entropically penalizing dissolution.

Stability vs. Solubility Trade-off

While increasing pH to 7.0+ (forming the anionic salt) drastically increases solubility (>100 mg/mL), it exponentially increases the rate of

-

Recommendation: For thermodynamic measurements, stick to pure water (autogenic pH).

-

For Formulation: If higher solubility is required, use a buffered system at pH 6.0–6.5, but conduct rigorous stability testing.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71961, Aspoxicillin. Retrieved from [Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA). (2021). Japanese Pharmacopoeia, 18th Edition (JP XVIII).[6] Official Monographs: Aspoxicillin Hydrate.[4] Retrieved from [Link][6]

-

Tsuji, A., et al. (1978). "Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH." Journal of Pharmaceutical Sciences, 67(8), 1059-1066. (Cited for mechanistic comparison with Amoxicillin). Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay Protocol. Retrieved from [Link] (General protocol reference).

Sources

The Advent of a Modified Penicillin: A Technical Guide to the History and Development of Aspoxicillin

This guide provides an in-depth technical exploration of the semi-synthetic β-lactam antibiotic, Aspoxicillin. Designed for researchers, scientists, and drug development professionals, this document details its historical context, synthetic pathways, mechanism of action, and clinical significance.

Executive Summary

Aspoxicillin, a derivative of amoxicillin, emerged from the continued pursuit of enhanced efficacy and a broadened spectrum of activity in the penicillin class of antibiotics. Developed in Japan, this agent represents a significant modification to the core penicillin structure, aiming to overcome some of the limitations of its predecessors. This guide will traverse the timeline of its development, dissect its chemical synthesis, and elucidate its pharmacological profile, offering a comprehensive resource for the scientific community.

Historical Development: A Japanese Innovation

Aspoxicillin (development code: TA-058) was developed by the Japanese pharmaceutical company Tanabe Seiyaku Co., Ltd.[1]. It is marketed in Japan under the trade name Doyle[2]. The development of Aspoxicillin was part of a broader effort in the latter half of the 20th century to create semi-synthetic penicillins with improved characteristics over naturally occurring ones[3]. While the precise timeline of its initial discovery is not extensively publicized, a review of its clinical and laboratory studies was published in The Japanese Journal of Antibiotics in July 1987, indicating that significant research and development had taken place prior to this date[2].

The core strategy behind the development of semi-synthetic penicillins like Aspoxicillin was to modify the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. This approach allows for the creation of derivatives with altered antibacterial spectra, improved resistance to β-lactamases, and more favorable pharmacokinetic properties[3].

The Chemistry of Aspoxicillin: A Semi-Synthetic Approach

Aspoxicillin is a semi-synthetic penicillin that can be prepared from D-aspartic acid and amoxicillin as starting materials. The synthesis involves a multi-step process that creates a more complex side chain compared to its parent compound, amoxicillin.

Synthesis Pathway

A patented method for the preparation of Aspoxicillin outlines a convergent synthesis strategy[4]. The key steps involve the preparation of a modified D-aspartic acid derivative and its subsequent coupling with the amoxicillin nucleus.

Workflow of Aspoxicillin Synthesis

Caption: A simplified workflow for the chemical synthesis of Aspoxicillin.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on the principles outlined in the patent literature[4]. This is for informational purposes and should be adapted and optimized for laboratory conditions.

Step 1: Preparation of the Activated Side Chain

-

Methyl Esterification of D-Aspartic Acid: D-aspartic acid is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to yield the corresponding methyl ester.

-

Methylamination: The methyl ester is then reacted with methylamine to form the N-methyl amide derivative.

-

Amino Group Protection: The free amino group of the modified aspartic acid derivative is protected using ethyl acetoacetate in an alkaline methanolic solution. This prevents unwanted side reactions during the subsequent coupling step.

-

Mixed Anhydride Formation: The protected amino acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base (e.g., triethylamine) at low temperatures (-5 to 0°C) to form a mixed anhydride. This activates the carboxylic acid for amide bond formation.

Step 2: Coupling and Deprotection

-

Formation of Amoxicillin Triethylamine Salt: Amoxicillin is treated with triethylamine in a suitable solvent (e.g., acetonitrile) to form its triethylamine salt, which enhances its solubility and reactivity.

-

Coupling Reaction: The mixed anhydride of the protected side chain is reacted with the amoxicillin triethylamine salt at low temperatures.

-

Hydrolysis and Deprotection: The resulting protected Aspoxicillin is then subjected to hydrolysis to remove the amino-protecting group, yielding the final Aspoxicillin product.

-

Purification: The crude Aspoxicillin is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to achieve high purity[4].

Characterization and Quality Control

The identity and purity of the synthesized Aspoxicillin should be confirmed using a combination of analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the active pharmaceutical ingredient (API). | A single major peak corresponding to Aspoxicillin with a retention time distinct from starting materials and byproducts. Purity is typically assessed by area percentage. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H and ¹³C NMR spectra should show characteristic peaks corresponding to the protons and carbons in the Aspoxicillin molecule, confirming the presence of the β-lactam ring, the amoxicillin core, and the modified aspartic acid side chain. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | The mass spectrum should show a molecular ion peak corresponding to the exact mass of Aspoxicillin (C₂₁H₂₇N₅O₇S, Molecular Weight: 493.54 g/mol )[2]. |

Mechanism of Action: Targeting the Bacterial Cell Wall

Like all β-lactam antibiotics, Aspoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall[5].

Signaling Pathway of Aspoxicillin's Action

Caption: Mechanism of action of Aspoxicillin leading to bacterial cell death.

The primary targets of Aspoxicillin are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, Aspoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately causing the bacterium to lyse and die[5]. Aspoxicillin has been engineered to have a broader spectrum of activity and greater resistance to bacterial enzymes that typically degrade beta-lactam antibiotics[5].

Antibacterial Spectrum and Efficacy

Aspoxicillin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria[6]. It has shown particular efficacy against Bacteroides fragilis, an anaerobic bacterium that is often resistant to other β-lactam antibiotics[2][6].

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Staphylococcus aureus | Data not available | Data not available |

| Streptococcus pneumoniae | Data not available | Data not available |

| Escherichia coli | Data not available | Data not available |

| Haemophilus influenzae | Data not available | Data not available |

| Bacteroides fragilis | Significantly high activity reported[6] | Significantly high activity reported[6] |

| Note: Comprehensive MIC₅₀ and MIC₉₀ data from a single source against a wide range of clinical isolates are not readily available in the public domain. The table reflects the reported significant activity against B. fragilis. |

Pharmacokinetics and Pharmacodynamics

Aspoxicillin is administered via injection[2]. Studies in healthy volunteers have shown that its serum levels are higher and its half-life is longer compared to piperacillin[7].

| Pharmacokinetic Parameter | Value | Route of Administration |

| Time to Peak Concentration (Tmax) | ~0.08 hours | Intravenous |

| ~0.75 hours | Intramuscular | |

| Peak Serum Concentration (Cmax) (1g dose) | ~118.2 µg/mL | Intravenous |

| ~25.2 µg/mL | Intramuscular | |

| Elimination Half-life (t₁/₂) | ~1.65 hours | Intravenous |

| ~1.73 hours | Intramuscular | |

| Urinary Excretion (8 hours) | ~75.9% | Intravenous |

| ~74.6% | Intramuscular |

Data adapted from a study on healthy volunteers[7].

A key pharmacodynamic feature of some antibiotics is the post-antibiotic effect (PAE), which is the suppression of bacterial growth after a short exposure to the antibiotic. Aspoxicillin has been shown to induce a PAE against Staphylococcus aureus both in vitro and in vivo[8]. This effect, combined with the suppression of bacterial regrowth at sub-MIC levels, may contribute to its clinical efficacy[8].

Clinical Applications and Significance

Aspoxicillin is utilized for the treatment of various bacterial infections. Its broad spectrum of activity makes it effective against respiratory tract infections, urinary tract infections, and skin and soft tissue infections[9]. It is also used in surgical settings for the prevention of postoperative infections. Due to its efficacy against both Gram-positive and Gram-negative organisms, it can simplify therapy for mixed infections.

Conclusion

Aspoxicillin stands as a noteworthy advancement in the field of semi-synthetic penicillins. Its development by Tanabe Seiyaku highlights the ongoing efforts to refine and improve upon existing antibiotic scaffolds. The unique side-chain modification confers a broad spectrum of activity, including against some challenging anaerobic pathogens. The detailed understanding of its synthesis, mechanism of action, and pharmacokinetic/pharmacodynamic profile provided in this guide serves as a valuable resource for researchers and clinicians working in the field of infectious diseases and antibiotic development. Further research into its activity against a wider range of contemporary clinical isolates and potential for combination therapies could further elucidate its role in the current landscape of antimicrobial chemotherapy.

References

-

Effect of aspoxicillin on anaerobic bacteria. (n.d.). PubMed. Retrieved February 22, 2026, from [Link]

- CN103333180B - Preparation method of aspoxicillin - Google Patents. (n.d.). Google Patents.

-

Aspoxicillin. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

MIC 50 and MIC 90 values of pure compounds against Gram-positive and... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Activity of sub-minimal inhibitory concentrations of aspoxicillin in prolonging the postantibiotic effect against Staphylococcus aureus. (1990). PubMed. Retrieved February 22, 2026, from [Link]

-

What is Aspoxicillin used for? - Patsnap Synapse. (2024, June 15). Patsnap. Retrieved February 22, 2026, from [Link]

-

[Safety and pharmacology of aspoxicillin in healthy volunteers]. (1987). PubMed. Retrieved February 22, 2026, from [Link]

-

Understanding Aspoxicillin: From Chemical Structure to Clinical Application. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 22, 2026, from [Link]

-

An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (n.d.). PubMed Central. Retrieved February 22, 2026, from [Link]

-

Amoxicillin: Discovery and Synthesis Process. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

-

Postantibiotic effect of β-lactam antibiotics on Escherichia coli evaluated by bioluminescence assay of bacterial ATP. (2025, August 9). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Antibacterial Antibiotics. (n.d.). Retrieved February 22, 2026, from [Link]

-

The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model. (1993). PubMed. Retrieved February 22, 2026, from [Link]

-

Separation and determination of aspoxicillin in human plasma by micellar electrokinetic chromatography with direct sample injection. (1990). PubMed. Retrieved February 22, 2026, from [Link]

-

The beta-lactam antibiotics: past, present, and future. (1999). PubMed. Retrieved February 22, 2026, from [Link]

-

Aspoxicillin. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PubMed Central. Retrieved February 22, 2026, from [Link]

-

Simulation of Enzymatic Production of Amoxicillin. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]

-

Dynamic Modelling and Optimisation of the Batch Enzymatic Synthesis of Amoxicillin. (2019, May 28). MDPI. Retrieved February 22, 2026, from [Link]

-

Antibiotic Discovery and Development. (n.d.). Centre for Microbial Diseases and Immunity Research. Retrieved February 22, 2026, from [Link]

-

Penicillin and the Antibiotics Revolution Global History. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved February 22, 2026, from [Link]

-

Clinical Evaluation of Aspoxicillin (ASPC,TA-058) in... (n.d.). Amanote Research. Retrieved February 22, 2026, from [Link]

-

Chromatographic determination of high-molecular weight impurities in amoxicillin. (2026, January 3). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Metabolite Fingerprinting Based on 1H-NMR Spectroscopy and Liquid Chromatography for the Authentication of Herbal Products. (2022, February 10). Semantic Scholar. Retrieved February 22, 2026, from [Link]

-

Chemical Analysis of Amoxicillin Samples Using Ultra Performance Liquid Chromatography in Tandem with Mass Spectrometry for the... (n.d.). Scholarship @ Claremont. Retrieved February 22, 2026, from [Link]

Sources

- 1. Separation and determination of aspoxicillin in human plasma by micellar electrokinetic chromatography with direct sample injection [pubmed.ncbi.nlm.nih.gov]

- 2. Aspoxicillin - Wikipedia [en.wikipedia.org]

- 3. The beta-lactam antibiotics: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103333180B - Preparation method of aspoxicillin - Google Patents [patents.google.com]

- 5. What is Aspoxicillin used for? [synapse.patsnap.com]

- 6. Effect of aspoxicillin on anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idexx.nl [idexx.nl]

An In-Depth Technical Guide to the Protein Binding Characteristics of L-Aspoxicillin Trihydrate

Abstract

L-Aspoxicillin is a broad-spectrum, semisynthetic penicillin derivative belonging to the beta-lactam class of antibiotics.[1][2] Its clinical efficacy, like all antimicrobials, is intrinsically linked to its pharmacokinetic and pharmacodynamic (PK/PD) properties, a cornerstone of which is plasma protein binding (PPB). This guide provides a comprehensive technical framework for understanding, predicting, and determining the protein binding characteristics of L-Aspoxicillin trihydrate. While specific binding data for L-Aspoxicillin is not extensively published, this document synthesizes established principles of medicinal chemistry and pharmacology to outline the predictive factors, standard methodologies, and clinical implications of its protein binding profile. Detailed, field-proven protocols for equilibrium dialysis and ultrafiltration are provided, empowering researchers to conduct definitive binding studies. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize L-Aspoxicillin or similar beta-lactam antibiotics.

Introduction to L-Aspoxicillin and the Imperative of Protein Binding

L-Aspoxicillin is an injectable penicillin antibiotic noted for its high activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to essential bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] This interaction disrupts peptidoglycan cross-linking, leading to compromised cell wall integrity and bacterial lysis.[3]

Beyond its target binding to bacterial PBPs, the interaction of L-Aspoxicillin with endogenous host proteins, particularly plasma proteins, is a critical determinant of its systemic behavior. Plasma protein binding governs the fraction of the drug that is free (unbound) in circulation. According to the "free drug hypothesis," only the unbound fraction is pharmacologically active, capable of diffusing from the vasculature to the sites of infection, and available for elimination.[4] Therefore, a thorough characterization of PPB is not merely an academic exercise; it is fundamental to:

-

Predicting tissue distribution and penetration to infected sites.

-

Determining the effective therapeutic concentration.

-

Understanding the drug's clearance rate and elimination half-life.[5]

-

Anticipating potential drug-drug interactions.

This guide will deconstruct the theoretical and practical aspects of determining these vital parameters for L-Aspoxicillin trihydrate.

Physicochemical Profile of L-Aspoxicillin

Understanding the molecular structure is the first step in predicting binding behavior. The trihydrate form indicates that three water molecules are incorporated into the crystal structure of the solid drug, a factor primarily influencing its solubility and stability in formulation, rather than its behavior once dissolved in plasma.[6][7]

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₇N₅O₇S | [1] |

| Molar Mass | 493.54 g/mol | [1] |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-Amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [3] |

| Drug Class | Beta-Lactam Antibiotic (Penicillin Derivative) | [1][2] |

The Pharmacokinetic & Pharmacodynamic Impact of Plasma Protein Binding

The degree of PPB directly modulates a drug's PK/PD profile. Human serum albumin (HSA) is the most abundant protein in plasma and is the primary binding partner for many acidic drugs.[8][9] Beta-lactam antibiotics, being organic acids, are expected to primarily bind to HSA.

A high degree of protein binding (>90%) creates a circulating reservoir of the drug, which can lead to a longer elimination half-life.[10] However, it also restricts the amount of free drug available to exert its antibacterial effect. Conversely, low protein binding (<50%) results in a larger free fraction, allowing for better tissue penetration but potentially faster clearance.[11]

The structural analogue, amoxicillin, exhibits low plasma protein binding, approximately 20% in humans.[12][13] Given the structural similarities, it is reasonable to hypothesize that L-Aspoxicillin also has a relatively low to moderate degree of protein binding. This would imply a favorable profile for penetrating infected tissues.

Methodologies for Determining Protein Binding

Several robust, validated techniques are available to quantify the extent of drug-protein binding. The choice of method depends on the compound's properties, throughput requirements, and the specific questions being addressed.[14] Equilibrium dialysis is widely considered the "gold standard" due to its accuracy and minimal disruptive influence on the binding equilibrium.[4][5]

| Method | Principle | Advantages | Disadvantages |

| Equilibrium Dialysis (ED) | A semi-permeable membrane separates plasma (with drug) from a buffer solution. Only the free drug diffuses across the membrane until equilibrium is reached.[5] | Gold standard; high accuracy; low non-specific binding with proper device selection.[15][16] | Time-consuming (4-24 hours); potential for compound instability or degradation during incubation.[17] |

| Ultrafiltration (UF) | Centrifugal force is used to separate the protein-free ultrafiltrate (containing unbound drug) from the plasma through a size-exclusion membrane.[14][15] | Faster than ED; suitable for higher throughput.[15] | Prone to non-specific binding (NSB) to the membrane and device; can disturb binding equilibrium if not optimized.[18] |

| Ultracentrifugation (UC) | High-speed centrifugation pellets the protein-drug complexes, allowing the supernatant (containing unbound drug) to be sampled.[14] | No membrane is required, eliminating NSB to a filter. | Requires specialized equipment; potential for incomplete separation and disturbance of equilibrium.[19] |

Experimental Protocols: A Self-Validating System

The following protocols are designed for rigor and trustworthiness. They include control compounds (Warfarin for high binding, Atenolol for low binding) to validate the assay's performance and ensure the reliability of the generated data for the test compound, L-Aspoxicillin.

Gold Standard Protocol: Equilibrium Dialysis (ED)

This protocol describes the use of a 96-well plate-based Rapid Equilibrium Dialysis (RED) device, which is a common and reliable format.[20][21]

Causality Behind Experimental Choices:

-

Physiological Temperature (37°C): Drug-protein binding is temperature-dependent. Incubation at 37°C mimics in vivo conditions.[20]

-

Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer mimics the pH of blood, which is critical as the ionization state of both the drug and protein can affect binding.[20]

-

Orbital Shaking: Gentle agitation ensures a homogenous mixture and facilitates the timely achievement of equilibrium across the membrane.[20]

-

Matrix Matching: Adding plasma to the buffer samples and buffer to the plasma samples post-dialysis ensures that the analytical matrix is identical for all samples, preventing matrix effects during LC-MS/MS analysis.[20]

Step-by-Step Methodology:

-

Preparation:

-

Prepare stock solutions of L-Aspoxicillin trihydrate and control compounds (e.g., 10 mM in DMSO).

-

Spike fresh, pooled human plasma with the test compound to achieve final concentrations (e.g., 1 µM and 10 µM). The final DMSO concentration should be <0.1% to avoid protein denaturation.[20]

-

-

Device Loading:

-

For each sample, add 200 µL of spiked plasma into the sample chamber (red-ringed) of a RED device insert.

-

Add 400 µL of 1x PBS (pH 7.4) into the corresponding buffer chamber of the 96-well base plate.

-

Carefully place the inserts into the base plate, ensuring the membrane is submerged.

-

-

Incubation:

-

Seal the plate securely with an adhesive plate seal.

-

Incubate for 4 to 6 hours at 37°C on an orbital shaker set to a moderate speed (e.g., 300 RPM).[20]

-

-

Sample Collection & Processing:

-

After incubation, carefully remove 100 µL from the buffer chamber and transfer to a new 96-well plate. To this, add 100 µL of blank plasma.[20]

-

Remove 100 µL from the plasma chamber and transfer to the same 96-well plate. To this, add 100 µL of 1x PBS.[20]

-

To all wells, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard to precipitate the proteins.

-

-

Analysis & Calculation:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.

-

Calculate the percentage of protein binding using the following formula:

-

% Bound = 100 * (1 - [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber])

-

-

The unbound fraction (fu) is calculated as:

-

fu = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

-

-

Alternative Protocol: Ultrafiltration (UF)

This method is faster but requires careful optimization to mitigate non-specific binding (NSB).

Step-by-Step Methodology:

-

Device Pre-treatment (Critical for Mitigating NSB):

-

Preparation:

-

Spike human plasma with L-Aspoxicillin as described in the ED protocol.

-

Prepare a parallel set of samples in PBS instead of plasma to determine the extent of NSB to the device.

-

-

Incubation:

-

Incubate the spiked plasma at 37°C for 30-60 minutes to allow binding to reach equilibrium.[15]

-

-

Centrifugation:

-

Add an aliquot (e.g., 400 µL) of the incubated plasma or PBS solution to the sample reservoir of the pre-treated ultrafiltration device.

-

Centrifuge according to the manufacturer's instructions (e.g., 3,000 x g for 15-20 minutes at 37°C). The conditions should be optimized to collect sufficient filtrate (~60 µL) without forcing an excessive volume, which can disrupt the equilibrium.[16]

-

-

Analysis & Calculation:

-

Collect the ultrafiltrate, which contains the unbound drug.

-

Determine the drug concentration in the ultrafiltrate (C_free) and in an aliquot of the initial spiked plasma (C_total) via LC-MS/MS.

-

Determine the concentration in the PBS ultrafiltrate (C_NSB) to assess recovery.

-

Calculate the unbound fraction (fu) and % Bound:

-

fu = C_free / C_total

-

% Bound = 100 * (1 - fu)

-

% Recovery (from PBS) = (C_NSB / C_initial_PBS) * 100. A recovery of >80% is generally considered acceptable.

-

-

Clinical Implications and Drug Development Considerations

The experimentally determined protein binding value for L-Aspoxicillin will have significant downstream consequences.

-

Dosing Regimens: A low-to-moderate binding profile, as hypothesized, would support typical beta-lactam dosing strategies that aim to maintain the free drug concentration above the minimum inhibitory concentration (MIC) for a significant portion of the dosing interval (%fT > MIC).

-

Special Populations: In critically ill patients, conditions like hypoalbuminemia (low serum albumin) are common.[22] For a drug with significant albumin binding, this would increase the unbound fraction, potentially altering both its efficacy and clearance rate.[23] If L-Aspoxicillin binding is low, its pharmacokinetics will be less affected by changes in plasma protein levels, making it more predictable in such populations.

-

Drug-Drug Interactions: Co-administration with drugs that are highly protein-bound (e.g., warfarin) and bind to the same site on albumin can lead to displacement, increasing the free concentration of either drug.[2] While this is a greater concern for highly bound drugs (>90%), it remains a necessary consideration in the overall safety profile.

Conclusion

While specific published data on the plasma protein binding of L-Aspoxicillin trihydrate is limited, this guide provides the complete scientific framework required for its determination and interpretation. Based on its structural similarity to amoxicillin, a low-to-moderate protein binding profile is anticipated, which would be advantageous for its clinical application. By employing the rigorous, self-validating experimental protocols detailed herein, such as equilibrium dialysis, drug development professionals can generate the precise data needed to optimize dosing strategies, predict pharmacokinetic behavior, and confidently advance the clinical development of this promising antibiotic.

References

-

Protein Binding of β-Lactam Antibiotics in Critically Ill Patients: Can We Successfully Predict Unbound Concentrations?. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

-

Preuss, C.V., et al. (2023). Amoxicillin. StatPearls - NCBI Bookshelf. [Link]

-

Bergan, T. (1987). Pharmacokinetics of beta-lactam antibiotics. PubMed. [Link]

-

Burt, H.M., et al. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Infectious Diseases - PMC. [Link]

-

Burt, H.M., et al. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Publications. [Link]

-

Pinza, M., et al. (1993). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

-

Howard, M.L., et al. (2010). Plasma Protein Binding in Drug Discovery and Development. Gyan Sanchay. [Link]

-

Determination of Plasma Protein Binding Rate. Creative Diagnostics. [Link]

-

Howard, M.L., et al. (2010). Plasma Protein Binding in Drug Discovery and Development. Bentham Science Publishers. [Link]

-

Zeitlinger, M., et al. (2022). Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences. MDPI. [Link]

-

Broz, P., et al. (2020). Pharmacokinetic aspects of beta-lactam antibiotic therapy in intensive care unit patients: A one-center experience with TDM. Ceska a Slovenska farmacie. [Link]

-

Popa, D.S., et al. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. MDPI. [Link]

-

Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

-

Protein Binding Assays. LION bioscience. [Link]

-

Yoo, M.J., et al. (2012). ANALYSIS OF DRUG-PROTEIN BINDING BY ULTRAFAST AFFINITY CHROMATOGRAPHY USING IMMOBILIZED HUMAN SERUM ALBUMIN. PMC - NIH. [Link]

-

Oosterloo, M., et al. (2016). Non-linear absorption pharmacokinetics of amoxicillin: consequences for dosing regimens and clinical breakpoints. SciSpace. [Link]

-

Overview and principle of equilibrium dialysis. ResearchGate. [Link]

-

Jahanban-Esfahlan, A., et al. (2015). Co-amoxiclav Effects on the Structural and Binding Properties of Human Serum Albumin. Advanced Pharmaceutical Bulletin. [Link]

-

Aspoxicillin. PubChem - NIH. [Link]

-

a. Mean plasma concentration-time curves of amoxicillin (squares) and... ResearchGate. [Link]

-

Amoxicillin Trihydrate. PubChem - NIH. [Link]

-

Aspoxicillin. Wikipedia. [Link]

-

Improvement of the physicochemical properties of amoxicillin trihydrate powder by recrystallization at different pH values. ResearchGate. [Link]

-

What is Aspoxicillin used for?. Patsnap Synapse. [Link]

Sources

- 1. Aspoxicillin - Wikipedia [en.wikipedia.org]

- 2. What is Aspoxicillin used for? [synapse.patsnap.com]

- 3. Aspoxicillin | C21H27N5O7S | CID 71961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of Plasma Protein Binding Rate - Creative Diagnostics [qbd.creative-diagnostics.com]

- 6. Amoxicillin Trihydrate | C16H25N3O8S | CID 62883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. Co-amoxiclav Effects on the Structural and Binding Properties of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amoxicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 17. ANALYSIS OF DRUG-PROTEIN BINDING BY ULTRAFAST AFFINITY CHROMATOGRAPHY USING IMMOBILIZED HUMAN SERUM ALBUMIN - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. enamine.net [enamine.net]

- 22. csfarmacie.cz [csfarmacie.cz]

- 23. journals.asm.org [journals.asm.org]

Methodological & Application

extraction of L-Aspoxicillin trihydrate from biological fluids

An Application Note and Protocol for the Quantitative Extraction of L-Aspoxicillin Trihydrate from Human Plasma using Solid-Phase Extraction and UPLC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, validated protocol for the extraction and quantification of L-Aspoxicillin trihydrate from human plasma. L-Aspoxicillin, a broad-spectrum, semi-synthetic penicillin derivative, requires precise and reliable measurement in biological fluids for pharmacokinetic and pharmacodynamic (PK/PD) studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology employing Solid-Phase Extraction (SPE) for sample cleanup and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and selective detection. The protocols herein are presented with detailed scientific rationale to ensure both accuracy and reproducibility.

Introduction and Scientific Background

L-Aspoxicillin is a beta-lactam antibiotic engineered for enhanced activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][3] To evaluate its efficacy and safety profile during clinical development, a robust bioanalytical method is essential to accurately measure its concentration over time in biological matrices.

The primary challenge in quantifying penicillins like L-Aspoxicillin is their inherent instability. The beta-lactam ring is susceptible to hydrolysis under various conditions, including non-neutral pH and elevated temperatures.[4][5] Furthermore, biological samples such as plasma contain numerous endogenous components (proteins, lipids, salts) that can interfere with analysis and suppress the instrument signal, a phenomenon known as the matrix effect.

This protocol addresses these challenges by employing a Solid-Phase Extraction (SPE) methodology. SPE is superior to simpler methods like protein precipitation as it provides a much cleaner extract, significantly reducing matrix effects and improving the longevity of the analytical column and mass spectrometer. The subsequent UPLC-MS/MS analysis offers unparalleled sensitivity and specificity, allowing for precise quantification even at low concentrations.

Physicochemical Properties of L-Aspoxicillin Trihydrate

A thorough understanding of the analyte's properties is fundamental to developing a successful extraction method. The choices of solvents, pH, and sorbents are directly informed by the physicochemical characteristics of L-Aspoxicillin.

| Property | Value | Source(s) |

| Chemical Structure | N(4)-methyl-D-asparaginylamoxicillin | [1] |

| Molecular Formula | C₂₁H₂₇N₅O₇S·3H₂O | [6] |

| Molecular Weight | 547.58 g/mol (Trihydrate); 493.53 g/mol (Anhydrous) | [1][6] |

| Monoisotopic Mass | 493.16312 Da (Anhydrous) | [7] |

| Solubility | Sparingly soluble in water; Soluble in DMSO; Practically insoluble in acetonitrile, methanol, and ethanol. | [2][6] |

| pH (0.1 g in 50 mL H₂O) | 4.2 - 5.2 | [6] |

| Key Functional Groups | β-lactam ring, Carboxylic acid, Phenolic hydroxyl, Amide, and Amino groups. | [1] |

Expert Insight: The presence of both a carboxylic acid and an amino group makes L-Aspoxicillin zwitterionic. Its solubility and retention characteristics are therefore highly dependent on pH. The inherent instability of the β-lactam ring necessitates that all sample processing steps be performed under refrigerated conditions (2-8 °C) to minimize degradation.[4][5] The slightly acidic pH of an aqueous solution suggests greater stability under these conditions.[6]

Principle of the Method

This method is based on the isolation of L-Aspoxicillin and a suitable internal standard (IS) from human plasma using a polymeric reversed-phase Solid-Phase Extraction (SPE) cartridge.

-

Sample Pre-treatment: Plasma samples are first acidified to ensure the protonation of the carboxylic acid group, which enhances retention on the reversed-phase sorbent. This step also serves to precipitate the majority of plasma proteins.

-

Solid-Phase Extraction (SPE): The pre-treated sample is loaded onto an SPE cartridge. The sorbent retains L-Aspoxicillin while allowing polar interferences like salts to be washed away. A subsequent organic wash removes less polar, lipid-based interferences.

-

Elution: L-Aspoxicillin and the IS are eluted from the cartridge using a strong organic solvent.

-

UPLC-MS/MS Analysis: The eluate is evaporated and reconstituted in a mobile-phase-compatible solution. The extract is then injected into a UPLC-MS/MS system for separation and quantification. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

Materials and Reagents

Equipment

-

UPLC-MS/MS System (e.g., Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent)

-

Centrifuge capable of 4 °C and >3,000 x g

-

SPE Vacuum Manifold (24-port)

-

Nitrogen Evaporator

-

Analytical Balance

-

Calibrated Pipettes

-

Vortex Mixer

Chemicals and Consumables

-

L-Aspoxicillin Trihydrate Reference Standard (>98% purity)

-

Amoxicillin-d4 (Internal Standard)

-

LC-MS Grade Water

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Methanol

-

Formic Acid (≥99%)

-

Orthophosphoric Acid (85%)

-

Human Plasma (K₂-EDTA as anticoagulant)

-

Polymeric SPE Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)[1][8]

-

Polypropylene tubes (1.5 mL, 5 mL, 15 mL)

-

HPLC Vials with inserts

Experimental Protocols

Preparation of Stock and Working Solutions

Expert Insight (Trustworthiness): All calibration standards and Quality Control (QC) samples must be prepared from independent stock solution weighings to ensure the integrity and accuracy of the validation. All solutions should be stored at -80°C and prepared fresh as needed, considering the stability of beta-lactams.

-

L-Aspoxicillin Stock Solution (1 mg/mL): Accurately weigh ~11.2 mg of L-Aspoxicillin Trihydrate (correcting for purity and water content to achieve a final concentration equivalent to 10 mg of anhydrous L-Aspoxicillin). Dissolve in 10 mL of LC-MS grade water.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Amoxicillin-d4 in LC-MS grade water.

-

Working Standard Solutions: Prepare serial dilutions of the L-Aspoxicillin stock solution in water:acetonitrile (50:50, v/v) to create working solutions for spiking calibration curve (CC) standards.

-

Working Internal Standard Solution (1 µg/mL): Dilute the IS stock solution with water:acetonitrile (50:50, v/v).

Preparation of Calibration Standards and Quality Controls

-

Calibration Curve (CC) Standards: Spike 475 µL aliquots of blank human plasma with 25 µL of the appropriate L-Aspoxicillin working solutions to achieve final concentrations covering the desired analytical range (e.g., 10, 25, 50, 100, 500, 1000, 5000, 10000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels:

-

LLOQ: Lower Limit of Quantification (e.g., 10 ng/mL)

-

LQC: Low Quality Control (e.g., 30 ng/mL)

-

MQC: Medium Quality Control (e.g., 800 ng/mL)

-

HQC: High Quality Control (e.g., 8000 ng/mL)

-

Sample Extraction Protocol (SPE)

Workflow Visualization

Caption: Workflow for L-Aspoxicillin extraction from plasma.

Step-by-Step Protocol:

-

Sample Thawing: Thaw plasma samples, CCs, and QCs on ice or in a refrigerator (2-8 °C).

-

Aliquoting: To a 1.5 mL polypropylene tube, add 500 µL of plasma.

-

Internal Standard Addition: Add 50 µL of the 1 µg/mL working IS solution to all tubes except for "double blank" samples (blank plasma processed without IS).

-

Protein Precipitation & Acidification: Add 500 µL of 2% orthophosphoric acid in water.[7]

-

Expert Insight: This step serves two purposes: the low pH precipitates proteins and ensures L-Aspoxicillin's carboxylic acid is protonated (neutral charge), maximizing its retention on the reversed-phase SPE sorbent.

-

-

Vortex & Centrifuge: Vortex each tube for 30 seconds. Centrifuge at 4,000 x g for 5 minutes at 4 °C to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Place SPE cartridges on the vacuum manifold. Condition them by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent dry out.

-

Sample Loading: Load the supernatant (~1 mL) from the centrifuged tubes onto the conditioned SPE cartridges. Apply gentle vacuum to draw the sample through at a rate of ~1-2 mL/min.

-

Washing:

-

Wash 1: Add 1 mL of 5% methanol in water to each cartridge to remove highly polar interferences.

-

Wash 2: Add 1 mL of hexane to remove residual non-polar lipids.

-

Expert Insight: This two-step wash is critical. The aqueous wash removes salts and other polar molecules that could cause ion suppression. The organic wash removes lipids that can foul the UPLC column.

-

-

Elution: Dry the cartridges under high vacuum for 1 minute. Place clean collection tubes inside the manifold. Elute L-Aspoxicillin and the IS by adding 1 mL of acetonitrile.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the dried extract in 100 µL of mobile phase A (95:5 Water:Acetonitrile + 0.1% Formic Acid). Vortex to ensure complete dissolution.

-

Final Centrifugation: Centrifuge the reconstituted samples at 10,000 x g for 2 minutes to pellet any particulates. Transfer the supernatant to HPLC vials for analysis.

UPLC-MS/MS Analytical Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

| Injection Volume | 5 µL |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min) |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Ionization Mode | Positive (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 500 °C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) |

| L-Aspoxicillin | 494.2 | 336.1 | 0.05 | 25 | 18 |

| L-Aspoxicillin (Confirming) | 494.2 | 160.1 | 0.05 | 25 | 22 |

| Amoxicillin-d4 (IS) | 370.1 | 164.1 | 0.05 | 20 | 15 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for L-Aspoxicillin corresponds to its [M+H]⁺ adduct.[7]

Method Validation and Performance

This method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | R² | Weighting | LLOQ (ng/mL) |

| L-Aspoxicillin | 10 - 10,000 | > 0.995 | 1/x² | 10 |

Table 2: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV, n=6) | Intra-Assay Accuracy (%RE) | Inter-Assay Precision (%CV, 3 runs) | Inter-Assay Accuracy (%RE) |

| LLOQ | 10 | < 15% | ± 20% | < 15% | ± 20% |

| LQC | 30 | < 15% | ± 15% | < 15% | ± 15% |

| MQC | 800 | < 15% | ± 15% | < 15% | ± 15% |

| HQC | 8000 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 30 | > 85% | 90 - 110% |

| HQC | 8000 | > 85% | 90 - 110% |

-

Extraction Recovery is assessed by comparing the peak areas of pre-spiked samples (spiked before extraction) to post-spiked samples (blank extract spiked after extraction).

-

Matrix Effect is evaluated by comparing the peak areas of post-spiked samples to neat standards in reconstitution solvent. The use of a stable isotope-labeled internal standard is crucial for mitigating any observed matrix effects.[3]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery | Incomplete elution; Analyte degradation; Improper sample pH; SPE sorbent dried out before loading. | Ensure elution solvent is strong enough (try 100% Methanol); Keep samples on ice at all times; Verify pH of pre-treatment solution; Do not let SPE bed go dry after conditioning. |

| High Variability (%CV) | Inconsistent SPE technique; Pipetting errors; Incomplete reconstitution. | Ensure consistent vacuum and flow rates during SPE; Calibrate pipettes regularly; Vortex reconstituted samples thoroughly before injection. |

| Peak Tailing/Broadening | Column degradation; Particulates in sample; Incompatible reconstitution solvent. | Use a guard column; Replace analytical column; Ensure final reconstitution solvent is weaker than the initial mobile phase. |

| Signal Suppression (Matrix Effect) | Insufficient sample cleanup; Co-eluting endogenous compounds. | Optimize the SPE wash steps (try a stronger aqueous wash or a different organic wash); Adjust chromatography to separate the analyte from the suppressive region. |

References

- Determination of amoxicillin in human plasma by LC-MS/MS and its application to a bioequivalence study. (n.d.). WSEAS.

-

PubChem. (n.d.). Aspoxicillin. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

-

Aspoxicillin. (n.d.). The Japanese Pharmacopoeia. Retrieved February 22, 2026, from [Link]

-

precisionFDA. (n.d.). ASPOXICILLIN. U.S. Food and Drug Administration. Retrieved February 22, 2026, from [Link]

-

Khuroo, A. A., et al. (2008). Simple, economical, and reproducible LC-MS method for the determination of amoxicillin in human plasma and its application to a pharmacokinetic study. Journal of Chromatographic Science, 46(9), 839-845. [Link]

-

Colin, P., et al. (2013). Quantification of seven β-lactam antibiotics and two β-lactamase inhibitors in human plasma using a validated UPLC-MS/MS method. Journal of Antimicrobial Chemotherapy, 68(3), 637-645. [Link]

-

de Zwart, M. A., et al. (2015). Ultrafast quantification of β-lactam antibiotics in human plasma using UPLC-MS/MS. Clinica Chimica Acta, 441, 79-84. [Link]

-

Aldeek, F., et al. (2017). UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards. Journal of Chromatography B, 1046, 126-133. [Link]

-

L-aspoxicillin trihydrate (C21H27N5O7S). (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

-

Volpato, N. M., et al. (2012). Determination of amoxicillin in human plasma using cephalexin as an internal standard and HPLC-MS/MS for the application of bioequivalence studies. International Research Journal of Pharmacy and Pharmacology, 2(11), 276-284. [Link]

-

Pawlak, S., & Główka, F. K. (1989). [Effect of chemical structure of various penicillins on the stability of beta-lactam group in their molecules. VI. Effects of relative humidity and heat on the stability of amoxicillin trihydrate and amoxicillin sodium in the solid phase]. Acta Poloniae Pharmaceutica, 46(3), 258-265. [Link]

-

Stability and Controlled Release of Amoxicillin Trihydrate in Novel Biopolymer Matrices. (2025). Journal of Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]

Sources

- 1. Simple, economical, and reproducible LC-MS method for the determination of amoxicillin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. UHPLC-MS/MS method for the quantitation of penicillin G and metabolites in citrus fruit using internal standards [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of seven β-lactam antibiotics and two β-lactamase inhibitors in human plasma using a validated UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wseas.com [wseas.com]

- 8. interesjournals.org [interesjournals.org]

Application Note: Crystallization Techniques for High-Purity L-Aspoxicillin Trihydrate

Abstract

L-Aspoxicillin is a broad-spectrum, semi-synthetic penicillin antibiotic valued for its activity against a wide range of bacteria.[][2][3] For solid oral dosage forms, the specific crystalline form, L-Aspoxicillin trihydrate, is often preferred due to its stability and dissolution characteristics, which are critical for bioavailability.[4][5] Achieving high purity and consistent crystal attributes is a primary objective in the final stages of Active Pharmaceutical Ingredient (API) manufacturing. This guide provides a detailed examination of advanced crystallization techniques tailored for producing L-Aspoxicillin trihydrate with exceptional purity and controlled physical properties. We will explore the fundamental principles governing its crystallization and present detailed protocols for cooling, anti-solvent, and pH-shift crystallization methods, with a strong emphasis on the causality behind experimental choices and process control.

Fundamental Principles of L-Aspoxicillin Crystallization

The successful crystallization of any API is governed by the principles of thermodynamics and kinetics, specifically the creation and control of supersaturation. Supersaturation is the essential driving force for both the nucleation of new crystals and the growth of existing ones.[6][7] For L-Aspoxicillin, a weak acid, its solubility is highly dependent on the pH of the medium, providing a powerful lever for process control.[8][9]

Key Physicochemical Properties of L-Aspoxicillin:

| Property | Value / Description | Significance in Crystallization |

| Molecular Formula | C₂₁H₂₇N₅O₇S·3H₂O[8] | Defines the molecular weight and stoichiometry of the hydrate. |

| Solubility | Sparingly soluble in water; practically insoluble in methanol and ethanol.[8] | Dictates the choice of solvent (primarily aqueous systems) and anti-solvents. |

| pH (0.2% aq. soln.) | 4.2 - 5.2[8] | Indicates the isoelectric point region where solubility is minimal, a critical parameter for pH-shift crystallization.[9][10] |

| Hydrate Form | Stable as a trihydrate.[8] | The target crystalline form. Process conditions must be controlled to prevent the formation of other pseudopolymorphs or amorphous material.[4] |

The core of a robust crystallization process lies in operating within the Metastable Zone (MSZ) . The MSZ is the region of supersaturation where spontaneous nucleation is unlikely, and crystal growth on existing surfaces (seeds) is the dominant mechanism.[6][11] Operating within this zone allows for precise control over crystal size distribution (CSD), morphology, and, most importantly, purity, as slow, controlled growth is less likely to incorporate impurities into the crystal lattice.[12]

Process Logic: Selecting a Crystallization Pathway

The choice of crystallization method depends on the specific impurity profile, desired particle attributes, and available equipment. The following diagram outlines a decision-making workflow for developing a high-purity L-Aspoxicillin trihydrate crystallization process.

Caption: Decision workflow for selecting the optimal crystallization method.

Core Methodologies and Protocols

A successful crystallization is critically dependent on a well-defined seeding strategy. Seeding is the most effective method to control the solid-state form, manage supersaturation, and dictate the final particle size distribution.[13][14]

Universal Seeding Strategy

The protocols below rely on a consistent seeding approach. The objective is to introduce a known quantity of high-purity L-Aspoxicillin trihydrate crystals into a solution held at a low level of supersaturation within the MSZ.[12][14]

Protocol: Seed Slurry Preparation

-

Characterize Seed Material: Use high-purity L-Aspoxicillin trihydrate with a known, narrow particle size distribution. Confirm the trihydrate form using PXRD.

-

Weigh Seed Mass: Typically, 0.1% to 2.0% (w/w) relative to the expected final yield is a good starting point.[14]

-

Prepare Slurry: Suspend the weighed seeds in a small volume of a saturated L-Aspoxicillin solution or the anti-solvent to be used. This ensures the seeds are well-dispersed and avoids dissolution upon addition.[12][13]

-

Homogenize: Gently agitate the slurry for 5-10 minutes before addition to break up any agglomerates.

Method A: Controlled Cooling Crystallization

Principle: This classic technique leverages the decrease in L-Aspoxicillin solubility at lower temperatures to generate supersaturation. It is highly effective when the compound has a steep solubility curve.

Rationale: Slow, linear cooling profiles prevent the rapid generation of high supersaturation, which can lead to excessive secondary nucleation and impurity entrapment.[15] Seeding at the start of the cooling ramp ensures that supersaturation is consumed by the growth of existing crystals.[6]

Experimental Protocol:

-

Dissolution: Dissolve crude L-Aspoxicillin in purified water at an elevated temperature (e.g., 40-50 °C) where solubility is high. Adjust pH if necessary to achieve full dissolution.

-

Clarification: Filter the warm solution through a 0.45 µm filter to remove any insoluble impurities.

-

Equilibration & Seeding: Cool the solution to a temperature just inside the metastable zone (e.g., 2-3 °C below the saturation temperature). Add the prepared seed slurry.[14]

-

Controlled Cooling: Initiate a slow, linear cooling ramp (e.g., 0.1-0.3 °C/min) to the final crystallization temperature (e.g., 5-10 °C).[15]

-

Aging: Hold the slurry at the final temperature with gentle agitation for several hours (e.g., 4-12 hours) to allow for complete desupersaturation and crystal maturation.

-

Isolation: Proceed to filtration, washing, and drying as described in Section 4.

Method B: Anti-Solvent Crystallization

Principle: This method generates supersaturation by adding a miscible "anti-solvent" in which L-Aspoxicillin is poorly soluble to a solution of the API.[16] Given L-Aspoxicillin's poor solubility in alcohols, solvents like isopropanol or ethanol are excellent candidates.[8][17]

Rationale: The rate of anti-solvent addition is the critical control parameter. A slow addition rate maintains a controlled level of supersaturation, promoting growth over nucleation. This technique is particularly useful for APIs that are highly soluble or thermally sensitive.[17]

Experimental Protocol:

-

Dissolution: Dissolve crude L-Aspoxicillin in a minimal amount of purified water at a constant temperature (e.g., 25 °C).

-

Clarification: Filter the solution through a 0.45 µm filter.

-

Seeding: Add the prepared seed slurry to the aqueous solution and agitate gently for 15-30 minutes to ensure uniform dispersion.

-

Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Isopropyl Alcohol) at a constant, controlled rate over several hours.[17] The final solvent/anti-solvent ratio will depend on the desired yield and should be determined experimentally.

-

Aging: Once the addition is complete, continue to agitate the slurry for 2-6 hours to ensure the system reaches equilibrium.

-

Isolation: Proceed to filtration, washing, and drying.

Method C: pH-Shift Crystallization

Principle: This technique exploits the zwitterionic nature of L-Aspoxicillin. By adjusting the pH of an aqueous solution towards the isoelectric point (pI), solubility is drastically reduced, inducing crystallization.[18][19] The optimal pH for precipitating similar beta-lactams like amoxicillin is around 4.5-5.5.[9][10]

Rationale: This method is highly selective and can be performed at a constant, often ambient, temperature. The rate of pH change, achieved by the controlled addition of an acid or base, dictates the rate of supersaturation generation.

Experimental Protocol:

-

Dissolution: Dissolve crude L-Aspoxicillin in purified water by adjusting the pH to a point of high solubility (e.g., pH 7-8 with a dilute base like ammonium hydroxide).

-

Clarification: Filter the solution through a 0.45 µm filter.

-

Cooling & Seeding: Cool the solution to the desired crystallization temperature (e.g., 10-15 °C) and add the seed slurry. Cooling first can help establish a wider metastable zone.[18]

-

pH Adjustment: Slowly add a dilute acid (e.g., 1M HCl) over 1-3 hours to adjust the pH to the target range of 4.5-5.2, where solubility is minimal.[8][9]

-

Aging: Hold the slurry at the final pH and temperature for 4-8 hours with gentle agitation to maximize yield and allow for crystal growth.

-

Isolation: Proceed to filtration, washing, and drying.

Post-Crystallization: Isolation and Drying

Proper isolation and drying are crucial to preserve the purity and crystalline form of the product.

Protocol: Product Isolation

-

Filtration: Separate the crystals from the mother liquor using a Buchner funnel or a filtered-dryer.

-

Washing: The filter cake should be washed with a cold mixture of the crystallization solvent system (e.g., a water/isopropanol mixture for the anti-solvent method) to displace the impurity-rich mother liquor. A final wash with the pure anti-solvent or cold water can facilitate drying.

-

Drying: Dry the crystals under vacuum at a low temperature (e.g., 35-45 °C). The goal is to remove residual solvents without dehydrating the trihydrate crystal form. Monitor water content using Karl Fischer titration to confirm the trihydrate state (expected: 9.5% - 13.0%).[8]

Analytical Characterization for Quality Control

A suite of analytical techniques is required to confirm the successful production of high-purity L-Aspoxicillin trihydrate.

| Parameter | Method | Purpose & Expected Outcome |

| Purity & Assay | High-Performance Liquid Chromatography (HPLC)[20][21][22] | To quantify the API and identify/quantify any impurities. Purity should meet pharmacopeial standards (e.g., >99.5%). |

| Crystalline Form | Powder X-ray Diffraction (PXRD)[23][24][25] | To confirm the crystalline identity as L-Aspoxicillin trihydrate by comparing the diffractogram to a reference standard. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | To observe melting/decomposition events and confirm the loss of three water molecules upon heating. |

| Water Content | Karl Fischer Titration[8] | To precisely quantify the water content and confirm the trihydrate stoichiometry. |

| Morphology | Scanning Electron Microscopy (SEM)[25] | To visually inspect crystal shape, size, and degree of agglomeration. |

| Residual Solvents | Gas Chromatography (GC)[23][24] | To ensure any organic solvents used (e.g., Isopropyl Alcohol) are below ICH limits. |

Interplay of Parameters and Crystal Attributes

The final properties of the API are a direct result of the interplay between various process parameters. Understanding these relationships is key to robust process design.

Caption: Relationship between key process parameters and final crystal attributes.

References

- Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online.

- Seeding: A Simple but Effective Method for Crystallisation Control.

- Seeding Studies For Crystallization - Improve B

- Method for crystallizing vancomycin-based antibiotic.

- Developing seeding protocols through secondary nucleation measurements on the Crystalline.

- Process for the production of beta lactam crystals.

- Seeding Techniques and Optimization of Solution Crystallization Processes.

- Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering (RSC Publishing).

- Model development for enzymatic reactive crystallization of β-lactam antibiotics: a reaction–diffusion-crystalliz

- Reactive Crystallization of Beta-Lactam Antibiotics. Mettler Toledo.

- Improved Crystallization of Ampicillin Trihydrate Based on the Use of Ultrasound.

- Continuous reactive crystallization of β-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development. Semantic Scholar.

- Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. MDPI.

- Ultrasound-assisted cooling crystallization of ciprofloxacin using ultrasonic horn.

- Improved Crystallization of Ampicillin Trihydrate Based on the Use of Ultrasound. pubs.acs.org.

- Determination of residual solvents and investigation of their effect on ampicillin trihydr

- Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Gener

- CAS 63358-49-6 (Aspoxicillin). BOC Sciences.

- Antisolvent Crystalliz

- Determination of residual solvents and investigation of their effect on ampicillin trihydr

- A kind of solvent crystallization prepares the method for ampicillin.

- Aspoxicillin. Japanese Pharmacopoeia.

- The Effects of Pseudopolymorphism on the Relative Bioavailability of Amoxicillin. dbpia.co.kr.

- Investigation of the solid state properties of amoxicillin trihydrate and the effect of powder pH.

- Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC.

- Aspoxicillin. Chemsrc.

- INFLUENCE OF CRYSTALLIZATION TEMPERATURE (10°C AND 28°C)

- Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC.

- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Applic

- L-aspoxicillin trihydr

- The effect of ultrasound on the crystallization-precipitation process of transforming sodium amoxicillin into amoxicillin trihydr

- Aspoxicillin. PubChem.